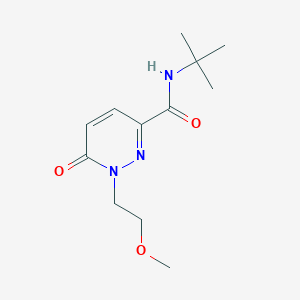
n-(Tert-butyl)-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(Tert-butyl)-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridazine ring, a tert-butyl group, and a methoxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of tert-butyl carbamate with 2-methoxyethylamine to form an intermediate, which is then further reacted with other reagents to form the final product . The reaction conditions often include the use of solvents such as methylene chloride or chloroform and may require catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
n-(Tert-butyl)-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
科学研究应用
n-(Tert-butyl)-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
作用机制
The mechanism of action of n-(Tert-butyl)-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The tert-butyl group plays a crucial role in its reactivity and stability, influencing how the compound interacts with its targets.
相似化合物的比较
Similar Compounds
Similar compounds include other pyridazine derivatives and compounds with tert-butyl and methoxyethyl groups. Examples include n-tert-butyl-2-methoxyethylamine and n-tert-butyl-2-[(2-methoxyethyl)amino]acetamide .
Uniqueness
What sets n-(Tert-butyl)-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications where these properties are required.
属性
分子式 |
C12H19N3O3 |
|---|---|
分子量 |
253.30 g/mol |
IUPAC 名称 |
N-tert-butyl-1-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)13-11(17)9-5-6-10(16)15(14-9)7-8-18-4/h5-6H,7-8H2,1-4H3,(H,13,17) |
InChI 键 |
XWKCWVXHRKGVPC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NC(=O)C1=NN(C(=O)C=C1)CCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


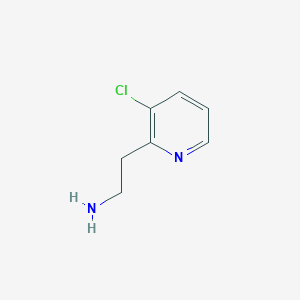
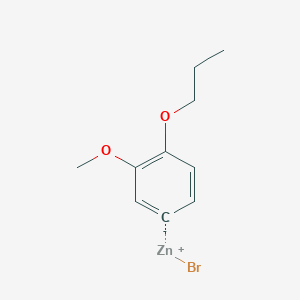
![Diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14891130.png)

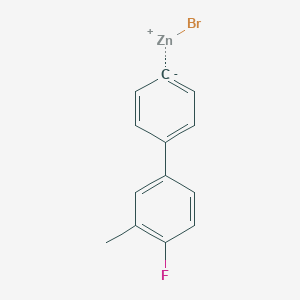
![[3-(3,5-Difluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891147.png)
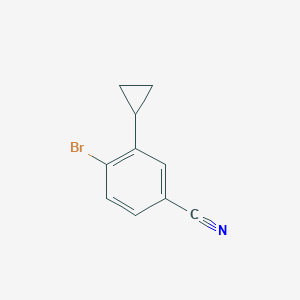
![(1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2'-[1,3]dioxolan]-1-ol](/img/structure/B14891154.png)
![3-Fluoro-4-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891168.png)

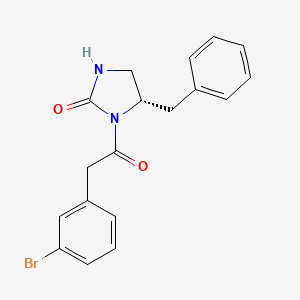
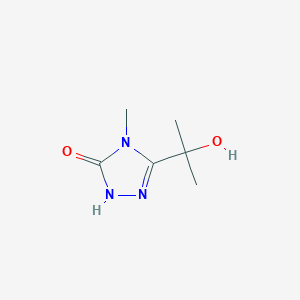
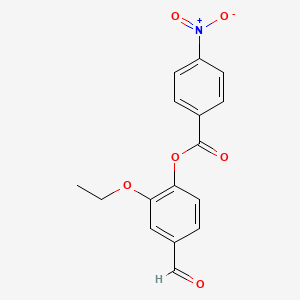
![(1R,3S)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891197.png)
